

Application Notes and Protocols for Studying Allosteric Modulation of GPCRs using PCO371

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Compound of Interest

Compound Name: PCO371

Cat. No.: B609860

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Introduction

PCO371 is a novel, orally bioavailable, non-peptide small molecule that functions as a potent and selective allosteric agonist of the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G protein-coupled receptor (GPCR).[1][2] Developed by Chugai Pharmaceutical Co., Ltd., **PCO371** was initially investigated for the treatment of hypoparathyroidism.[2] Its unique mechanism of action, acting as a "molecular wedge" within the intracellular cavity of PTH1R, stabilizes the active conformation of the receptor in complex with the Gs protein.[2] This results in biased agonism, preferentially activating the G protein-dependent signaling pathway (e.g., cyclic AMP production) over the β -arrestin recruitment pathway.[3][4] This property makes **PCO371** an invaluable tool for dissecting the signaling mechanisms of PTH1R and for studying the principles of biased allosteric modulation of GPCRs. These application notes provide detailed protocols for utilizing **PCO371** to investigate GPCR function.

Data Presentation

The following tables summarize the quantitative data reported for **PCO371** in various in vitro and in vivo studies.

Table 1: In Vitro Activity of **PCO371** on PTH1R Signaling

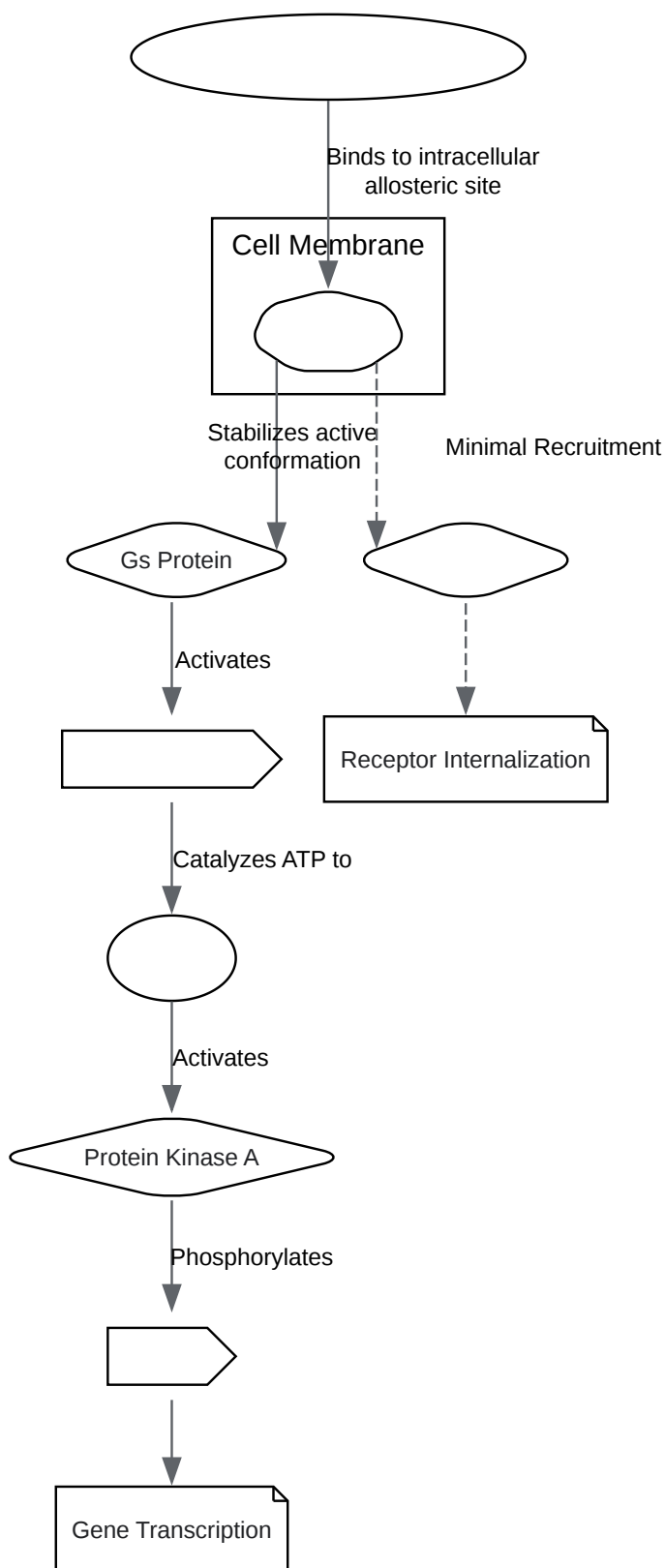
Assay	Cell Line	Parameter	PCO371 Value	hPTH(1-34) Value	Reference
cAMP Production	COS-7 (expressing hPTH1R)	EC50	2.4 μ M	-	[1]
cAMP Production	COS-7 (expressing hPTH1R-delNT)	EC50	2.5 μ M	-	[1]
Phospholipase C Activity	COS-7 (expressing hPTH1R)	EC50	17 μ M	-	[1]
cAMP Production	UMR-106 (endogenous rat PTH1R)	Agonism	Full agonist	Full agonist	[1]
Radioligand Binding	COS-7 (expressing hPTH1R)	Inhibition of ¹²⁵ I-[Aib1,3,M]-PTH(1-15) binding	Almost complete at 100 μ M	-	[1]

Table 2: In Vivo Efficacy of **PCO371** in a Rat Model of Hypoparathyroidism (Thyroparathyroidectomized Rats)

Administration Route	Dose	Effect on Serum Calcium	Effect on Serum Phosphate	Duration of Action	Reference
Oral	Dose-dependent	Increased	Decreased	Longer-lasting than hPTH(1-84)	[1]

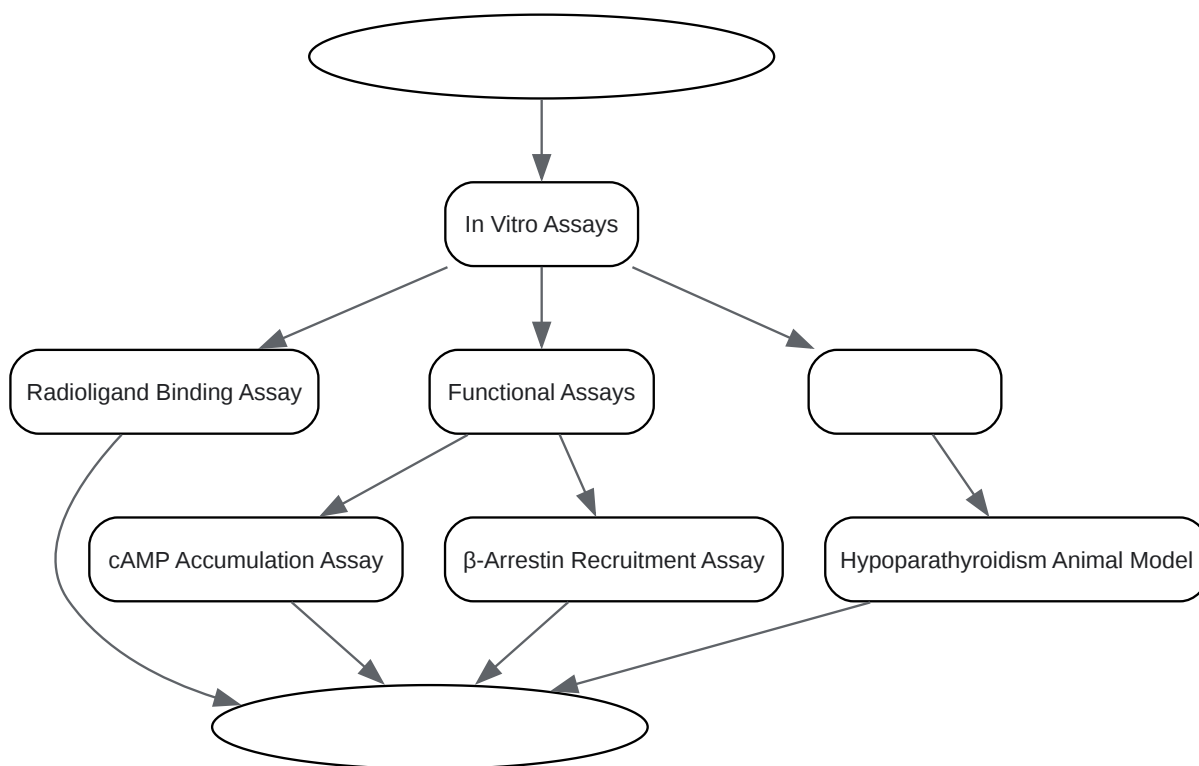
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by **PCO371** and the general workflows for its characterization.



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Caption: **PCO371** allosterically activates PTHR1, leading to biased Gs-protein signaling.



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References

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- 3. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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